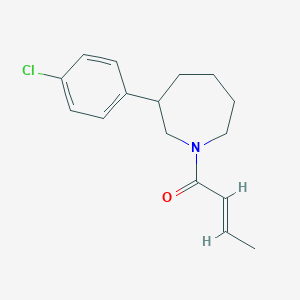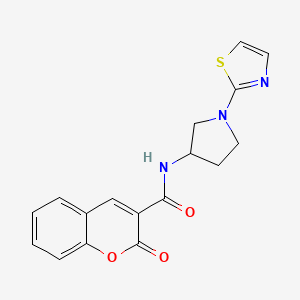
2-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has shown potential in various scientific research applications.
Aplicaciones Científicas De Investigación
Anti-Fibrotic Activity
This compound has been studied for its potential anti-fibrotic effects. Fibrosis is a pathological condition characterized by excessive tissue scarring, and compounds that can inhibit or reverse this process are of significant therapeutic interest . The pyrimidine moiety, which is structurally similar to the thiazolyl group in the compound, has shown promising results in inhibiting fibrotic activity in hepatic stellate cells, suggesting that our compound may also possess similar activities .
Anti-Inflammatory Properties
The thiazolyl group is known to contribute to anti-inflammatory properties in various compounds. Research indicates that derivatives of thiazole can play a crucial role in regulating central inflammation and controlling brain inflammation processes . This suggests that our compound could be valuable in the development of new anti-inflammatory drugs.
Antimicrobial and Antiviral Applications
Compounds containing thiazole and pyrrolidine rings have been reported to exhibit antimicrobial and antiviral activities . This makes them potential candidates for the development of new treatments against various bacterial and viral infections.
Antitumor Potential
The structural complexity of 2-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide suggests it could be explored for antitumor properties. Indole derivatives, which share some structural similarities with our compound, have shown biological potential against tumor cells . Further research could uncover its efficacy in cancer therapy.
Propiedades
IUPAC Name |
2-oxo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(13-9-11-3-1-2-4-14(11)23-16(13)22)19-12-5-7-20(10-12)17-18-6-8-24-17/h1-4,6,8-9,12H,5,7,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOOFWHTZLKNDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2601418.png)
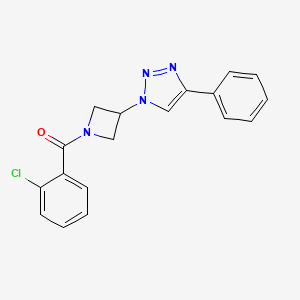
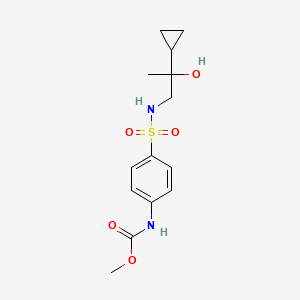

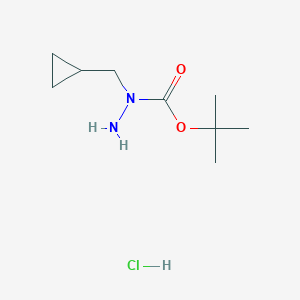
![4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B2601429.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2601430.png)

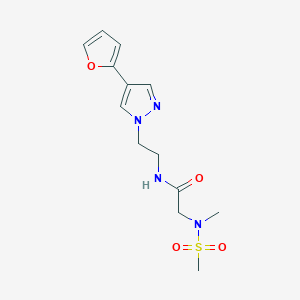

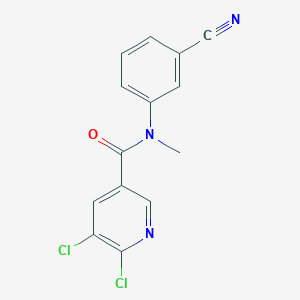
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-nitrobenzamide](/img/structure/B2601436.png)
